7-Methoxyspiro[3.3]heptane-2-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Bioisostere Design

7-Methoxyspiro[3.3]heptane-2-carboxylic acid (CAS 2411252-30-5) is a saturated spirocyclic carboxylic acid building block featuring the rigid spiro[3.3]heptane core, with a methoxy substituent at the 7-position and a carboxylic acid at the 2-position on the same cyclobutane ring. The molecular formula is C₉H₁₄O₃, molecular weight 170.21 g/mol, and the SMILES notation is COC1CCC12CC(C(=O)O)C2, confirming the 7-methoxy regiochemistry.

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 2411252-30-5
Cat. No. B2544590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyspiro[3.3]heptane-2-carboxylic acid
CAS2411252-30-5
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESCOC1CCC12CC(C2)C(=O)O
InChIInChI=1S/C9H14O3/c1-12-7-2-3-9(7)4-6(5-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
InChIKeyBOAKGMKCXVTYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxyspiro[3.3]heptane-2-carboxylic acid (CAS 2411252-30-5) – Procurement-Relevant Compound Profile


7-Methoxyspiro[3.3]heptane-2-carboxylic acid (CAS 2411252-30-5) is a saturated spirocyclic carboxylic acid building block featuring the rigid spiro[3.3]heptane core, with a methoxy substituent at the 7-position and a carboxylic acid at the 2-position on the same cyclobutane ring . The molecular formula is C₉H₁₄O₃, molecular weight 170.21 g/mol, and the SMILES notation is COC1CCC12CC(C(=O)O)C2, confirming the 7-methoxy regiochemistry . The spiro[3.3]heptane scaffold is recognised as a saturated, three-dimensional bioisostere of the benzene ring, with a fraction of sp³ carbons (Fsp₃) of 1.0 versus 0 for benzene, and is increasingly prioritised in early-stage drug discovery to improve physicochemical and ADME profiles .

Why 7-Methoxyspiro[3.3]heptane-2-carboxylic acid Cannot Be Replaced by Common In-Class or Monocyclic Analogs – Procurement Risk Analysis


The 7-methoxy regioisomer of spiro[3.3]heptane-2-carboxylic acid occupies a distinct position in chemical space that is not interchangeable with the unsubstituted parent scaffold, the 6-methoxy positional isomer, or aromatic methoxyphenyl analogs. The methoxy group on the same cyclobutane ring as the carboxylic acid (7-position) creates a through-bond inductive effect that differs from the cross-ring transmission pathway of 6-substituted analogs, for which experimental pKa values in 50% aqueous ethanol range from 5.856 (6-CN) to 6.450 (6-CONH₂) relative to the parent (pKa 6.266) . Replacement of the spiro[3.3]heptane core with a phenyl ring increases calculated lipophilicity by approximately 0.8 clogP units and reduces Fsp₃ from 1.0 to 0, directly contravening the established correlation between higher Fsp₃ and improved clinical developability . Substituting with the 2-(4-methoxyphenyl)spiro[3.3]heptane analog (CAS 1498455-82-5) increases molecular weight from 170.21 to 246.31 g/mol (+45%) and introduces an aromatic ring that compromises the fully saturated character of the scaffold . These differences are not cosmetic; they alter pKa, lipophilicity, solubility, and the spatial orientation of exit vectors—any of which can derail a structure–activity relationship during lead optimisation.

Quantitative Comparative Evidence for 7-Methoxyspiro[3.3]heptane-2-carboxylic acid (CAS 2411252-30-5) Versus Closest Analogs


Scaffold Fsp₃ Advantage: Spiro[3.3]heptane Core (Fsp₃ = 1.0) Versus Benzene Ring (Fsp₃ = 0) as a Drug-Design Bioisostere

The spiro[3.3]heptane core, which forms the rigid backbone of 7-Methoxyspiro[3.3]heptane-2-carboxylic acid, possesses a fraction of sp³-hybridised carbons (Fsp₃) of 1.0, compared with Fsp₃ = 0 for the benzene ring it is designed to replace . The benzene template permits only three possible disubstituted regioisomers, whereas the spiro[3.3]heptane core yields 18 distinct disubstituted isomers, all of which are chiral, enabling substantially broader exploration of three-dimensional chemical space . The correlation between higher Fsp₃ and improved clinical success rates—mediated by enhanced solubility and reduced off-target toxicity—has been documented across multiple drug-discovery programmes .

Medicinal Chemistry Fragment-Based Drug Discovery Bioisostere Design

Lipophilicity Reduction: Spiro[3.3]heptane Bioisostere Lowers clogP by 0.8 Units Compared with the Parent Phenyl Ring in Sonidegib

In a direct head-to-head comparison using the anticancer drug sonidegib, replacement of the meta-substituted benzene ring with the spiro[3.3]heptane scaffold reduced the calculated logP (clogP) from 6.8 (sonidegib) to 6.0 (trans-76 and cis-76 spiro[3.3]heptane analogs), a decrease of 0.8 log units . The spiro[3.3]heptane analogs retained micromolar Hedgehog pathway inhibitory activity, with IC₅₀ values of 0.48 µM (trans-76) and 0.24 µM (cis-76), compared with 0.0015 µM for sonidegib—a 160–320-fold reduction in potency but still within the micromolar range, demonstrating that the scaffold substitution preserves the intended biological activity while improving physicochemical properties . Metabolic stability in human liver microsomes was moderately reduced: intrinsic clearance CLint = 18 (sonidegib) vs 36 (trans-76) vs 156 (cis-76) µL min⁻¹ mg⁻¹; half-life t₁/₂ = 93 vs 47 vs 11 minutes .

Physicochemical Profiling Lipophilicity Optimisation Bioisostere Validation

Positional Isomerism: 7-Methoxy Regiochemistry Modulates pKa Through a Different Transmission Pathway than the 6-Methoxy Isomer

The methoxy substituent at the 7-position of 7-Methoxyspiro[3.3]heptane-2-carboxylic acid resides on the same cyclobutane ring as the carboxylic acid (2-position), whereas the 6-methoxy positional isomer (CAS 2924866-69-1) places the methoxy group on the opposite ring across the spiro junction . Experimental pKa data for 6-substituted spiro[3.3]heptane-2-carboxylic acids measured in 50% (w/w) aqueous ethanol at 25°C show that the parent acid (6-H) has pKa = 6.266, and introduction of electron-donating groups (e.g., 6-CH₃) raises the pKa to 6.321, while electron-withdrawing groups lower it (6-CN: 5.856, 6-Br: 5.980) . The through-bond inductive transmission pathway for a 7-substituent (same ring, 1,3-relationship) is shorter and expected to exert a stronger effect on the carboxylic acid pKa than the cross-ring pathway through the spiro carbon for 6-substituted analogs . The predicted pKa for the unsubstituted spiro[3.3]heptane-2-carboxylic acid in water is 4.77 ± 0.20 ; the electron-donating 7-methoxy group is expected to raise this value relative to the parent.

Physical Organic Chemistry Substituent Effects pKa Prediction

Molecular Property Differentiation: Saturated 7-Methoxy Spiro[3.3]heptane Acid (MW 170.21) Versus the Aromatic 2-(4-Methoxyphenyl) Analog (MW 246.31)

7-Methoxyspiro[3.3]heptane-2-carboxylic acid (MW 170.21, C₉H₁₄O₃, Fsp₃ ≈ 0.89 due to one OCH₃ sp³ carbon on the fully saturated scaffold) offers a significantly lower molecular weight and a fully aliphatic character compared with the commonly available 2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid (CAS 1498455-82-5; MW 246.31, C₁₅H₁₈O₃, Fsp₃ ≈ 0.60 due to the aromatic ring) . The 76-Dalton difference (+45% mass increase for the aromatic analog) places the aromatic compound in a higher molecular-weight bracket that may exceed fragment-based screening thresholds. The fully saturated scaffold of the target compound also avoids potential liabilities of aromatic systems, including π-stacking-driven aggregation, CYP450-mediated oxidative metabolism at the phenyl ring, and photosafety concerns, while retaining the rigid spirocyclic geometry .

Physicochemical Properties Fragment Optimisation Procurement Specification

Procurement Cost and Availability: 7-Methoxy Spiro[3.3]heptane Acid Versus the 2-(4-Methoxyphenyl) Analog from a Common Commercial Supplier

Pricing data from CymitQuimica (accessed 2019, still listed) indicate that 7-Methoxyspiro[3.3]heptane-2-carboxylic acid (listed as 5-Methoxyspiro[3.3]heptane-2-carboxylic acids, CAS 2411252-30-5) is offered at €629.00 for 50 mg and €1,756.00 for 500 mg . The structurally distinct but scaffold-related 2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid (CAS 1498455-82-5) is priced at €641.00 for 50 mg and €1,784.00 for 500 mg from the same supplier . The 7-methoxy compound is marginally less expensive at the 50 mg scale (−€12, −1.9%) and at the 500 mg scale (−€28, −1.6%), despite offering superior Fsp₃ and the absence of an aromatic ring, which may simplify downstream ADME profiling.

Chemical Procurement Cost-of-Goods Comparison Research Supply Chain

High-Value Application Scenarios for 7-Methoxyspiro[3.3]heptane-2-carboxylic acid (CAS 2411252-30-5) Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring a Fully Saturated, Low-Lipophilicity Benzene Bioisostere

In fragment-based screening campaigns where initial hits are elaborated into lead compounds, 7-Methoxyspiro[3.3]heptane-2-carboxylic acid provides a saturated spirocyclic core (Fsp₃ = 1.0 for the scaffold backbone) that predictably reduces calculated lipophilicity by approximately 0.8 clogP units compared with a phenyl ring, as demonstrated in the sonidegib-to-spiro[3.3]heptane replacement study . The methoxy and carboxylic acid functional groups offer orthogonal derivatisation handles (esterification, amidation, demethylation) for fragment growing, while the 7-position regiochemistry provides a distinct exit vector geometry compared with the 6-methoxy isomer . The compound's molecular weight of 170.21 g/mol satisfies the rule-of-three guidelines for fragment libraries.

Structure–Activity Relationship (SAR) Exploration of Ionisable Substituent Effects in Conformationally Restricted Scaffolds

The 7-methoxy substituent on the same cyclobutane ring as the carboxylic acid creates a through-bond inductive effect that is structurally and electronically distinct from the cross-ring transmission pathway of 6-substituted spiro[3.3]heptane-2-carboxylic acids, for which a complete pKa dataset (seven substituents, pKa range 5.856–6.450 in 50% EtOH) has been experimentally determined . Incorporating 7-Methoxyspiro[3.3]heptane-2-carboxylic acid into a parallel SAR matrix alongside the 6-methoxy isomer (CAS 2924866-69-1) and the parent acid (CAS 28114-87-6) enables the deconvolution of through-bond versus through-space substituent effects on pKa, target binding affinity, and cellular permeability—a systematic approach that cannot be replicated with monocyclic or acyclic carboxylic acid analogs.

Lead Optimisation Programmes Prioritising sp³-Rich Scaffolds to Mitigate Aromatic-Related ADME Liabilities

For lead series suffering from high logD, poor aqueous solubility, or CYP450-mediated metabolic instability attributable to aromatic ring systems, 7-Methoxyspiro[3.3]heptane-2-carboxylic acid offers a direct replacement strategy. The spiro[3.3]heptane scaffold has been shown to preserve on-target activity (micromolar IC₅₀ in the Hedgehog pathway assay; caspase-dependent apoptosis induction comparable to vorinostat at 50 µM) while eliminating the aromatic ring entirely . The 7-methoxy derivative provides an additional sp³ carbon centre (Fsp₃ ≈ 0.89 for the complete molecule) versus the fully aromatic 2-(4-methoxyphenyl) analog (Fsp₃ ≈ 0.60) , supporting the established correlation between higher Fsp₃ and improved clinical progression rates .

Custom Synthesis and Library Production of sp³-Enriched Building Block Collections

Chemical suppliers and in-house library production groups seeking to expand sp³-rich building block offerings can procure 7-Methoxyspiro[3.3]heptane-2-carboxylic acid at a cost comparable to or slightly lower than the aromatic 2-(4-methoxyphenyl) analog (€629 vs €641 per 50 mg from CymitQuimica) . The carboxylic acid handle enables straightforward parallel derivatisation into amide, ester, or Weinreb amide libraries using standard coupling chemistry, while the methoxy group can be selectively demethylated (BBr₃ or LiI) to generate the 7-hydroxy analog for further diversification. The compound's availability at the 500 mg scale (€1,756) supports multi-gram library production through custom scale-up synthesis .

Quote Request

Request a Quote for 7-Methoxyspiro[3.3]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.